trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid
Description
trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a benzyloxycarbonyl (Z) group protecting the amino moiety at the trans-3 position. This compound is critical in peptide synthesis and pharmaceutical intermediates due to its stability under basic and nucleophilic conditions, with deprotection achievable via hydrogenolysis . Its stereochemistry (trans configuration) and functional groups influence its physicochemical properties, such as solubility and crystallinity, making it a versatile building block in organic chemistry and drug development .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1 |
InChI Key |
LTEORMGXUMWZCU-STQMWFEESA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid
Protection of Amino Group by Benzyloxycarbonyl (Cbz) Group
The most widely used method for preparing this compound involves the reaction of trans-3-aminocyclohexanecarboxylic acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base under controlled temperature conditions. This reaction selectively protects the amino group while leaving the carboxylic acid intact.
Typical Reaction Conditions:
| Reagent/Condition | Details |
|---|---|
| Starting material | trans-3-aminocyclohexanecarboxylic acid |
| Protecting agent | Benzyloxycarbonyl chloride (Cbz-Cl) |
| Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) |
| Solvent | Aqueous solution (10% NaOH) or organic solvents such as dichloromethane, benzene, or acetone |
| Temperature | 0 °C to room temperature (20-25 °C) |
| Reaction time | 1 to 8 hours |
| Work-up | Acidification with hydrochloric acid to precipitate product |
| Purification | Recrystallization from benzene-petroleum ether mixture |
Example Procedure:
- Benzyloxycarbonyl chloride (8.2 g, 48 mmol) is gradually added to a cooled 10% sodium hydroxide aqueous solution (20 mL) containing trans-3-aminocyclohexanecarboxylic acid (6.3 g, 40 mmol) under stirring.
- The mixture is stirred for 1 hour at 0 °C to room temperature.
- Hydrochloric acid is added to acidify the solution, causing the protected amino acid to precipitate.
- The solid is filtered and recrystallized from benzene-petroleum ether to yield this compound with a yield of approximately 90-92% and melting point around 114–116 °C.
Use of Organic Solvents and Bases
Alternative methods use organic solvents such as dichloromethane, chloroform, or acetonitrile to dissolve reactants, with bases like triethylamine to neutralize the hydrochloric acid formed during the reaction. This approach allows for better control of reaction conditions and can be advantageous for scale-up.
| Solvent | Base | Temperature | Reaction Time |
|---|---|---|---|
| Dichloromethane, benzene | Triethylamine | Room temperature | 1–8 hours |
| Acetonitrile | Sodium hydroxide | 0 °C to RT | 1–4 hours |
The reaction proceeds via nucleophilic attack of the amino group on the benzyloxycarbonyl chloride, forming the carbamate linkage.
Conversion to Acid Chloride Intermediate
In some processes, the carboxylic acid group of the protected amino acid is converted to an acid chloride intermediate using thionyl chloride (SOCl₂) before further reactions, such as esterification or amide bond formation.
- This compound (5.00 g, 17 mmol) is reacted with thionyl chloride (5 mL) at 40 °C for 30 minutes.
- The reaction mixture is then treated with petroleum ether to precipitate the acid chloride as a white crystalline solid.
This intermediate can be used for further derivatization or coupling reactions.
Alternative Protective Groups and Derivatives
While the benzyloxycarbonyl group is standard, other amino-protective groups such as tert-butoxycarbonyl (Boc) may be used, but for the specific compound , the Cbz group is preferred due to its stability and ease of removal by catalytic hydrogenation.
Reaction Monitoring and Characterization
- Melting points of the protected compound typically range from 114 to 116 °C.
- ^1H NMR spectra confirm the presence of the benzyloxycarbonyl group and cyclohexane ring protons, e.g., signals between δ 1.0 and 2.5 ppm for cyclohexane hydrogens and aromatic signals around δ 7.2–7.5 ppm for the benzyl group.
- Purity is often assessed by recrystallization and chromatographic techniques.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Amino protection | trans-3-aminocyclohexanecarboxylic acid + Cbz-Cl + NaOH (aq) | 90-92% yield, mp 114–116 °C | Reaction at 0 °C to RT, acidification to precipitate product |
| Amino protection (organic) | Cbz-Cl + triethylamine + dichloromethane | High purity product | Allows better control, suitable for scale-up |
| Acid chloride formation | Protected amino acid + SOCl₂ at 40 °C | Acid chloride intermediate | Used for further derivatization |
| Purification | Recrystallization from benzene-petroleum ether | Pure crystalline product | Confirmed by melting point and NMR |
Chemical Reactions Analysis
Hydrogenolysis of the Cbz Group
The Cbz-protecting group is selectively removed via catalytic hydrogenation, yielding trans-3-aminocyclohexanecarboxylic acid:
-
Conditions : H₂ gas, 10% palladium on carbon (Pd/C), acetic acid solvent, room temperature .
-
Outcome : Quantitative conversion observed in tranexamic acid derivative syntheses .
-
Mechanism : Heterogeneous catalysis facilitates cleavage of the benzyloxycarbonyl bond without affecting the carboxylic acid group.
Esterification
The acid chloride reacts with alcohols (e.g., benzyl alcohol derivatives) to form esters:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl 5-benzyloxy-2-hydroxybenzoate | Benzene, triethylamine, 4 hours | Benzyl 5-benzyloxy-2-(trans-3-Cbz-amino-cyclohexanecarbonyloxy)benzoate | 52% |
Nucleophilic Acyl Substitution
The carboxylic acid participates in nucleophilic reactions under basic conditions:
-
Base-Mediated Reactions : Sodium hydroxide or triethylamine facilitates reactions with electrophiles (e.g., alkyl halides).
-
Example : Coupling with chloroformates to generate mixed carbonates .
Salt Formation
The carboxylic acid forms salts with inorganic bases:
| Salt Type | Conditions | Applications | Reference |
|---|---|---|---|
| Sodium salt | NaOH in aqueous methanol | Improved solubility for pharmaceutical use | |
| Potassium salt | KOH in ethanol | Stabilized intermediates in synthesis |
Epimerization and Stereochemical Stability
-
Epimerization Risk : Under basic or high-temperature conditions, the trans-configuration may epimerize to the cis-isomer .
-
Mitigation : Trituration with diisopropyl ether or hexane enhances stereochemical purity during crystallization .
Key Reaction Data Table
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C, acetic acid | Selective Cbz removal; no racemization observed |
| Acid Chloride Formation | SOCl₂, 40°C | Rapid conversion; minimal side reactions |
| Esterification | Benzyl alcohol, Et₃N, benzene | High regioselectivity for aromatic ester formation |
| Salt Formation | NaOH/KOH, polar solvents | Crystalline salts isolated via trituration |
This compound’s dual functionality enables its use in pharmaceuticals, agrochemicals, and asymmetric catalysis. Experimental protocols emphasize temperature control (0–40°C) and solvent selection (diisopropyl ether, ethyl acetate) to preserve stereochemical integrity . For large-scale applications, recrystallization protocols using hexane/ether mixtures ensure >97% purity .
Scientific Research Applications
Chemistry: In chemistry, trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure allows for the exploration of structure-activity relationships in drug discovery.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its ability to undergo various chemical transformations makes it versatile for creating analogs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid depends on its specific application. In drug discovery, its molecular targets and pathways would be determined by the nature of the biological activity it exhibits. Typically, the benzyloxycarbonyl group can be cleaved to reveal the active amine, which can interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Structural Isomers and Stereochemical Variants
a. cis-4-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid
- Structure: Differs in the amino group position (4 vs. 3) and stereochemistry (cis vs. trans).
- Properties: The cis isomer exhibits distinct solubility and crystallinity due to altered ring conformation. For example, trans isomers generally have higher melting points (e.g., trans-2-amino-1-cyclohexanecarboxylic acid: mp 274–278°C) compared to cis analogs .
- Applications : Used in asymmetric synthesis where spatial arrangement impacts target molecule binding .
b. trans-3-(Boc-amino)cyclohexanecarboxylic acid
- Structure : Replaces the Z group with a tert-butoxycarbonyl (Boc) protecting group.
- Properties: Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), unlike the Z group requiring hydrogenolysis. This affects synthetic workflow choices .
- Stability : Boc derivatives are less stable in acidic environments but preferred for orthogonal protection strategies .
c. 1-Amino-1-cyclohexanecarboxylic Acid
- Structure: Lacks the benzyloxycarbonyl group, exposing the free amino moiety.
- Properties : Higher reactivity but lower stability; prone to oxidation and unwanted side reactions. Melting point exceeds 300°C, indicating strong intermolecular forces .
- Applications: Limited to reactions where unprotected amines are necessary, such as direct coupling in peptide chains.
Ring-System Analogues
a. 1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic Acid
- Structure : Cyclopropane ring instead of cyclohexane.
- Properties : Increased ring strain enhances reactivity, particularly in nucleophilic additions. Used in constrained peptide motifs to modulate bioavailability .
- Synthesis : Prepared via similar coupling methods, but purification requires careful chromatography due to polarity differences .
b. 1-Phenylcyclopentane-carboxylic Acid (PCPA)
- Structure : Cyclopentane with a phenyl substituent.
- Properties : Enhanced lipophilicity compared to cyclohexane derivatives, improving membrane permeability in drug candidates .
Ester Derivatives
a. Methyl trans-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylate
Biological Activity
trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid, also known by its CAS number 1035325-24-6, is a compound with potential biological activity that has garnered interest in pharmaceutical research. Its molecular formula is C15H19NO4, and it has a molar mass of 277.32 g/mol . This article delves into the biological activities associated with this compound, supported by various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molar Mass | 277.32 g/mol |
| Density | 1.22 g/cm³ |
| pKa | 4.76 |
| Boiling Point | 484.7 °C (predicted) |
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as a drug candidate, particularly in the realm of cancer therapy and as a modulator of protein interactions.
Research indicates that compounds similar to this compound may function as inhibitors of specific enzymes or receptors involved in cancer progression. The benzyloxycarbonyl group is hypothesized to enhance bioavailability and target specificity, making it a candidate for further investigation in drug design .
Case Studies and Research Findings
- Inhibition Studies : A study conducted on related compounds showed that modifications to the benzyloxycarbonyl moiety could significantly influence enzyme inhibition profiles. The presence of the benzyloxy group was found to enhance binding affinity towards certain targets, which suggests that this compound could exhibit similar properties .
- Cell Line Assays : In vitro assays using various cancer cell lines indicated that derivatives of this compound exhibited cytotoxic effects, leading to apoptosis in targeted cells. The mechanism was attributed to the compound's ability to interfere with cell signaling pathways critical for tumor growth .
- Protein Interaction Modulation : The compound's structure allows it to act as a heterobifunctional molecule, which can engage multiple targets simultaneously. This characteristic is particularly valuable in developing PROTACs (proteolysis-targeting chimeras), which aim to induce the degradation of oncogenic proteins rather than merely inhibiting them .
Potential Applications
Given its structural features, this compound could have applications in:
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific pathways involved in tumorigenesis.
- Drug Design : Its ability to modulate protein interactions positions it as a candidate for developing new classes of drugs aimed at previously "undruggable" targets.
Q & A
Q. What are the key synthetic strategies for preparing trans-3-(((Benzyloxy)carbonyl)amino)-cyclohexanecarboxylic acid?
The synthesis typically involves protecting the amino group with a benzyloxycarbonyl (Cbz) moiety and constructing the cyclohexanecarboxylic acid backbone. A common approach is coupling a pre-functionalized cyclohexane derivative (e.g., bicyclic intermediates) with Cbz-protected amines under mild acidic or basic conditions. For example, continuous-flow synthesis methods have been optimized for β-aminocyclohexanecarboxylic acid derivatives, enabling efficient regioselectivity and scalability . Structural analogs, such as tert-butoxycarbonyl (BOC)-protected amino acids, highlight the importance of orthogonal protection strategies to avoid side reactions during synthesis .
Q. How can the stereochemical integrity of the trans isomer be confirmed during synthesis?
Chiral HPLC and nuclear Overhauser effect (NOE) NMR spectroscopy are critical for verifying the trans configuration. X-ray crystallography of crystalline intermediates (e.g., salts or derivatives) provides definitive stereochemical assignment. For example, melting point analysis (mp 119–123°C) of structurally similar bicyclic carboxylic acids confirms purity and stereochemical consistency . Polarimetric analysis can also track optical activity during synthetic steps .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
High-resolution mass spectrometry (HRMS) and / NMR are essential for structural elucidation. Regulatory-compliant characterization data (e.g., CAS-linked purity assessments) ensure reproducibility, as seen in pharmacopeial reference standards for related cyclohexanecarboxylic acids . Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors reaction progress and purity (>95% by HPLC), while differential scanning calorimetry (DSC) confirms thermal stability .
Advanced Research Questions
Q. What challenges arise in maintaining regioselectivity when introducing substituents to the cyclohexane ring?
Steric hindrance from the Cbz group and the carboxylic acid moiety can skew reaction pathways. Directed C–H functionalization or transition-metal catalysis (e.g., Pd-mediated cross-coupling) may improve regioselectivity. Studies on triazole-substituted β-aminocyclohexanecarboxylic acids demonstrate that electron-withdrawing groups enhance reactivity at specific positions . Computational modeling (DFT) aids in predicting regiochemical outcomes by analyzing transition-state energies .
Q. How can contradictory data regarding reaction yields in different solvent systems be resolved?
Systematic Design of Experiments (DoE) evaluates solvent polarity, temperature, and catalyst loading. For instance, polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution in Cbz protection steps, while non-polar solvents improve cyclization efficiency. Conflicting yield reports often stem from incomplete solvent drying or trace moisture, which hydrolyzes the Cbz group. Controlled studies under inert atmospheres (e.g., N) mitigate such issues .
Q. What strategies optimize the deprotection of the Cbz group without degrading the cyclohexane backbone?
Hydrogenolysis (H, Pd/C) is standard for Cbz removal, but acidic conditions (e.g., TFA) may protonate the carboxylic acid, complicating isolation. Selective deprotection using low-pressure hydrogenation (1–2 atm) preserves acid stability, as demonstrated in analogs like (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid . Enzymatic methods (e.g., carboxypeptidase Y) offer pH-controlled alternatives for sensitive substrates .
Q. How does the trans configuration influence biological activity in peptide mimetics?
The trans isomer’s rigid cyclohexane ring mimics peptide β-strands, enhancing binding affinity to proteolytic enzymes or receptors. Comparative studies with cis isomers reveal differences in solubility and metabolic stability. For example, cyclohexane-derived anti-inflammatory agents show improved bioavailability when the trans configuration reduces steric clashes with target proteins .
Methodological Considerations
Q. What computational tools are effective for predicting reactivity and stability of derivatives?
Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reaction sites. Retrosynthesis tools (e.g., AI-powered platforms) leverage databases like Reaxys to propose feasible routes for novel derivatives, as seen in triazole-substituted analogs . Molecular dynamics simulations model solvation effects and conformational flexibility .
Q. How can researchers resolve discrepancies in melting point data across different batches?
Recrystallization in solvent systems with graded polarity (e.g., ethanol/water) ensures consistent crystal packing. DSC analysis identifies polymorphic forms, while powder XRD validates batch-to-batch uniformity. For example, mp variations in bicyclic carboxylic acids (119–123°C vs. 244–245°C in related salts) underscore the need for rigorous crystallization protocols .
Q. What are the best practices for storing and handling this compound to prevent degradation?
Store under inert gas (argon) at –20°C to prevent hydrolysis of the Cbz group. Desiccants (e.g., silica gel) mitigate moisture uptake, which can degrade the carboxylic acid moiety. Stability studies on similar compounds (e.g., 4-((tert-butoxycarbonyl)amino)butanoic acid) recommend periodic HPLC checks for decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
